molecular formula C15H25NSi B14326947 (E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine CAS No. 111351-60-1

(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine

Cat. No.: B14326947
CAS No.: 111351-60-1
M. Wt: 247.45 g/mol
InChI Key: LOSAZUOAFMMQMJ-UHFFFAOYSA-N
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Description

(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine is an organosilicon compound that features a silyl group attached to a methanimine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine typically involves the reaction of tert-butyl(dimethyl)silyl chloride with N-(2,6-dimethylphenyl)methanimine under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine can undergo various types of chemical reactions, including:

    Oxidation: The silyl group can be oxidized to form silanols or siloxanes.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Amines.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Its derivatives may be explored for potential biological activity.

    Medicine: Research into its potential use in drug development is ongoing.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine involves its interaction with various molecular targets. The silyl group can participate in silicon-based chemistry, while the imine group can engage in reactions typical of nitrogen-containing compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine is unique due to its combination of a silyl group and an imine group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

111351-60-1

Molecular Formula

C15H25NSi

Molecular Weight

247.45 g/mol

IUPAC Name

1-[tert-butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine

InChI

InChI=1S/C15H25NSi/c1-12-9-8-10-13(2)14(12)16-11-17(6,7)15(3,4)5/h8-11H,1-7H3

InChI Key

LOSAZUOAFMMQMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=C[Si](C)(C)C(C)(C)C

Origin of Product

United States

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